molecular formula C7H12O B14700450 1-Heptyn-4-ol CAS No. 22127-83-9

1-Heptyn-4-ol

Cat. No.: B14700450
CAS No.: 22127-83-9
M. Wt: 112.17 g/mol
InChI Key: LYXYBSYXGARUEA-UHFFFAOYSA-N
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Description

1-Heptyn-4-ol (C₇H₁₂O, molecular weight 112.17 g/mol) is a terminal alkyne alcohol with a hydroxyl group at the fourth carbon of a seven-carbon chain. Its structure includes both an alkyne (C≡C) and a hydroxyl (-OH) functional group, making it a versatile intermediate in organic synthesis. Key spectroscopic data includes:

  • ¹H-NMR (CDCl₃): δ 0.9–1.0 (m, 3H), 1.2–1.6 (m, 4H), 2.0–2.1 (m, 1H), 2.32–2.42 (m, 2H), 3.65–3.85 (m, 2H) .
  • IR: Strong absorption at 3308 cm⁻¹ (alkyne C-H stretch) and 2122 cm⁻¹ (C≡C stretch), with a broad peak at 3350 cm⁻¹ (O-H stretch) .
  • Synthesis: Prepared via Zn-mediated regioselective Barbier reaction of propargyl bromide with n-butyraldehyde in THF, yielding 65% after distillation .

Properties

CAS No.

22127-83-9

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

hept-1-yn-4-ol

InChI

InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h1,7-8H,4-6H2,2H3

InChI Key

LYXYBSYXGARUEA-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC#C)O

Origin of Product

United States

Preparation Methods

1-Heptyn-4-ol can be synthesized through various synthetic routes. One common method involves the reaction of 1-heptyne with formaldehyde in the presence of a base, followed by reduction. Another method includes the hydroboration-oxidation of 1-heptyne, which yields this compound as a product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1-Heptyn-4-ol undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include PCC for oxidation, LiAlH₄ for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Heptyn-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Heptyn-4-ol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The specific pathways involved depend on the context in which the compound is used. For example, its antimicrobial activity may involve disruption of microbial cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

2-Butyn-1-ol (C₄H₆O)
  • Structure : Terminal alkyne alcohol with a shorter chain (four carbons).
  • Molecular Weight : 70.09 g/mol .
  • Hazards : Classified as a skin and eye irritant .
  • Key Difference : Shorter chain length reduces hydrophobic interactions compared to 1-heptyn-4-ol.
4-Diethylamino-2-butyn-1-ol (C₈H₁₅NO)
  • Structure: Propargyl alcohol with a diethylamino substituent.
  • Molecular Weight : 141.21 g/mol .
  • Reactivity: The amino group enhances nucleophilicity, enabling use in asymmetric catalysis.
4-Heptyn-3-ol (C₇H₁₂O)
  • Structure : Positional isomer of this compound, with hydroxyl at C3.
  • Molecular Weight : 112.17 g/mol .
  • Physical Properties : Boiling point 368 K at 0.072 bar .
  • Key Difference : Altered hydroxyl position affects hydrogen bonding and reactivity.

Unsaturated Alcohols

4-Hepten-1-ol (C₇H₁₄O)
  • Structure : Unsaturated alcohol with a cis-4 double bond.
  • Molecular Weight : 114.19 g/mol .
  • Synthesis : Derived from catalytic hydrogenation or elimination reactions.
  • Key Difference : Alkene (C=C) provides different reactivity (e.g., electrophilic addition) compared to alkyne .
3-Hepten-1-yne (C₇H₁₂)
  • Structure : Alkyne without a hydroxyl group.
  • Synthesis : Obtained via elimination of tosyl groups from this compound derivatives .
  • Key Difference : Absence of hydroxyl reduces polarity and boiling point.

Substituted Derivatives

4-Propyl-1-(trimethylsilyl)-1-heptyn-4-ol (C₁₃H₂₆OSi)
  • Structure : Silyl-protected derivative of this compound.
  • Molecular Weight : 226.43 g/mol .
  • Application : Silylation enhances stability in acidic conditions, useful in protecting group strategies.

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point Key Functional Groups Synthesis Yield
This compound C₇H₁₂O 112.17 368 K* Alkyne, Alcohol 65%
4-Heptyn-3-ol C₇H₁₂O 112.17 368 K* Alkyne, Alcohol N/A
4-Hepten-1-ol C₇H₁₄O 114.19 N/A Alkene, Alcohol N/A
2-Butyn-1-ol C₄H₆O 70.09 N/A Alkyne, Alcohol N/A

*At 0.072 bar .

Reactivity Insights:

  • Alkyne vs. Alkene: this compound undergoes alkyne-specific reactions (e.g., Sonogashira coupling), while 4-hepten-1-ol participates in hydrogenation or epoxidation .
  • Substituent Effects: Amino or silyl groups (e.g., in 4-diethylamino-2-butyn-1-ol) modulate electronic properties and solubility .

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